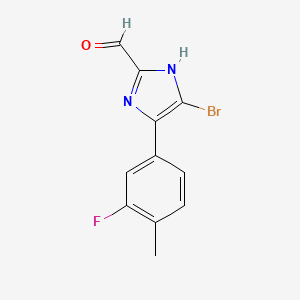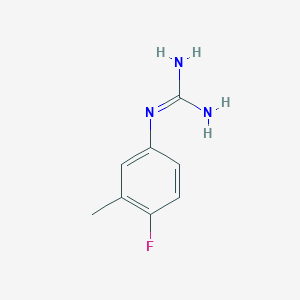
(Tetrahydro-2-furyl)methyl Phosphorodichloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Tetrahydro-2-furyl)methyl Phosphorodichloridate is a chemical compound with the molecular formula C5H9Cl2O2P. It is a derivative of furfural, a compound derived from biomass, and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro-2-furyl)methyl Phosphorodichloridate typically involves the reaction of tetrahydrofurfuryl alcohol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C5H9O2PCl2+C5H9OH→C5H9O2PCl2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(Tetrahydro-2-furyl)methyl Phosphorodichloridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into phosphites.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Phosphates
Reduction: Phosphites
Substitution: Aminophosphates or alkoxyphosphates
Applications De Recherche Scientifique
(Tetrahydro-2-furyl)methyl Phosphorodichloridate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the manufacture of agrochemicals, flame retardants, and plasticizers.
Mécanisme D'action
The mechanism of action of (Tetrahydro-2-furyl)methyl Phosphorodichloridate involves its interaction with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to nucleophilic sites on target molecules. This process can alter the activity of enzymes, proteins, and other biomolecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
(Tetrahydro-2-furyl)methyl Phosphorodichloridate can be compared with other similar compounds such as:
Furfural: A precursor in the synthesis of this compound, used in the production of resins and solvents.
Phosphorodichloridates: A class of compounds with similar reactivity, used in various chemical reactions and industrial applications.
Tetrahydrofurfuryl Alcohol: Another precursor, used in the synthesis of various chemicals and as a solvent.
The uniqueness of this compound lies in its specific reactivity and applications, particularly in the field of organic synthesis and industrial chemistry.
Propriétés
Formule moléculaire |
C5H9Cl2O3P |
|---|---|
Poids moléculaire |
219.00 g/mol |
Nom IUPAC |
2-(dichlorophosphoryloxymethyl)oxolane |
InChI |
InChI=1S/C5H9Cl2O3P/c6-11(7,8)10-4-5-2-1-3-9-5/h5H,1-4H2 |
Clé InChI |
LVQICKLGENSLNR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)COP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


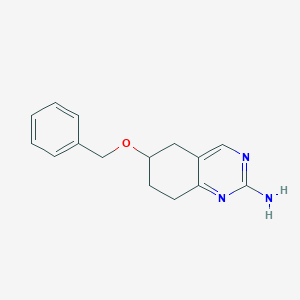
![5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699959.png)
![tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13699962.png)
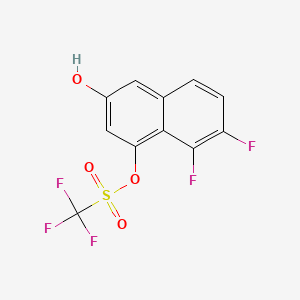
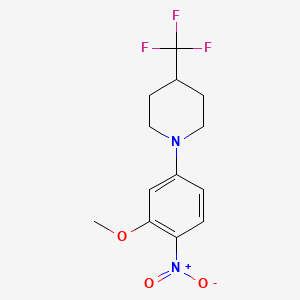

![(tert-Butoxy)-N-[[6-[7-[[4-[2-[5-[[(tert-butoxy)-N-(2-methoxyethyl)carbonylamino]methyl](2-pyridyl)]thieno[3,2-b]pyridin-7-yloxy]-3-fluorophenyl]amino]thieno[4,5-b]pyridin-2-yl](3-pyridyl)]methyl]-N-(2-methoxyethyl)carboxamide](/img/structure/B13699977.png)

![2-[2-(Chloromethoxy)ethyl]thiophene](/img/structure/B13699990.png)


